molecular formula C8H13NO4 B174521 (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid CAS No. 145012-49-3

(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid

Cat. No. B174521
M. Wt: 187.19 g/mol
InChI Key: ZDAGAXAGFIRGGV-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound is also known as L-Trans-2,5-Piperidine-dicarboxylic acid, which is a derivative of piperidine.

Mechanism Of Action

The exact mechanism of action of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid is not fully understood. However, it is believed to act as an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and glutamate systems.

Biochemical And Physiological Effects

(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. It also enhances the activity of antioxidant enzymes, which protect against oxidative stress and neurodegeneration.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid for lab experiments is its high potency and selectivity. This compound has been found to exhibit a dose-dependent effect on the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid. One of the most promising areas of research is the development of new derivatives of this compound with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Finally, there is a need for further studies to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis method of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid involves the reaction of L-glutamic acid with piperidine in the presence of a dehydrating agent. This reaction leads to the formation of the intermediate compound, which is further treated with methoxycarbonyl chloride to yield the final product.

Scientific Research Applications

(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

CAS RN

145012-49-3

Product Name

(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(2R,5S)-5-methoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m0/s1

InChI Key

ZDAGAXAGFIRGGV-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](NC1)C(=O)O

SMILES

COC(=O)C1CCC(NC1)C(=O)O

Canonical SMILES

COC(=O)C1CCC(NC1)C(=O)O

Origin of Product

United States

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